molecular formula C21H22ClN5O3 B10837891 2-[2-(4-Chlorophenyl)-2-oxoethyl]-4-[4-(4-hydroxyphenyl)piperazin-1-yl]-5-methyl-1,2,4-triazol-3-one

2-[2-(4-Chlorophenyl)-2-oxoethyl]-4-[4-(4-hydroxyphenyl)piperazin-1-yl]-5-methyl-1,2,4-triazol-3-one

Cat. No.: B10837891
M. Wt: 427.9 g/mol
InChI Key: VZSLWTZQSOCFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

R-85355 is a potent and selective inhibitor of the enzyme 5-lipoxygenase. This enzyme is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. R-85355 has been studied for its potential therapeutic effects, particularly in the treatment of psoriasis, a chronic inflammatory skin condition .

Preparation Methods

The synthesis of R-85355 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that ensure its potency and selectivity as a 5-lipoxygenase inhibitor .

Chemical Reactions Analysis

R-85355 primarily undergoes reactions that involve its interaction with the 5-lipoxygenase enzyme. The compound inhibits the enzyme’s activity, thereby reducing the production of leukotriene-B4. This inhibition is achieved through the binding of R-85355 to the active site of the enzyme, preventing its normal function. The major product of this reaction is the reduced formation of leukotriene-B4, which is a key mediator in inflammatory responses .

Scientific Research Applications

R-85355 has been extensively studied for its potential applications in scientific research, particularly in the fields of dermatology and pharmacology. Its primary application has been in the investigation of inflammatory diseases such as psoriasis. Despite its potency as a 5-lipoxygenase inhibitor, studies have shown that R-85355 was not effective in the topical treatment of chronic plaque psoriasis

Mechanism of Action

The mechanism of action of R-85355 involves the selective inhibition of the 5-lipoxygenase enzyme. By binding to the active site of the enzyme, R-85355 prevents the conversion of arachidonic acid to leukotriene-B4. This inhibition reduces the production of leukotriene-B4, thereby decreasing inflammation. The molecular targets of R-85355 are primarily the active sites of the 5-lipoxygenase enzyme, and the pathways involved include the arachidonic acid metabolism pathway .

Comparison with Similar Compounds

R-85355 is compared with other 5-lipoxygenase inhibitors such as R-68151. R-85355 is three times more potent than R-68151 in inhibiting the production of leukotriene-B4 in vitro . despite its higher potency, R-85355 did not show significant clinical efficacy in the treatment of psoriasis compared to placebo

Similar compounds include:

  • R-68151: Another 5-lipoxygenase inhibitor with moderate therapeutic effects in psoriasis.
  • Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma.
  • MK-886: An inhibitor of 5-lipoxygenase-activating protein, which indirectly inhibits 5-lipoxygenase activity.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C21H22ClN5O3

Molecular Weight

427.9 g/mol

IUPAC Name

2-[2-(4-chlorophenyl)-2-oxoethyl]-4-[4-(4-hydroxyphenyl)piperazin-1-yl]-5-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C21H22ClN5O3/c1-15-23-26(14-20(29)16-2-4-17(22)5-3-16)21(30)27(15)25-12-10-24(11-13-25)18-6-8-19(28)9-7-18/h2-9,28H,10-14H2,1H3

InChI Key

VZSLWTZQSOCFIA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)N1N2CCN(CC2)C3=CC=C(C=C3)O)CC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.